molecular formula C8H8O4 B2930674 Methyl 5-formyl-3-methylfuran-2-carboxylate CAS No. 1245507-43-0

Methyl 5-formyl-3-methylfuran-2-carboxylate

Cat. No.: B2930674
CAS No.: 1245507-43-0
M. Wt: 168.148
InChI Key: VSHLJULDZYIMKE-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-methylfuran-2-carboxylate ( 1245507-43-0) is a high-purity furan derivative supplied for research and development purposes. This compound features a molecular formula of C 8 H 8 O 4 and a molecular weight of 168.15 g/mol . It contains both an ester and an aldehyde functional group on its furan ring, making it a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. Furan-based compounds like this are of significant interest in advanced chemical research, particularly in the development of novel pharmacophores for therapeutic agents. Research indicates that furan aldehydes serve as key intermediates in oxidation chemistry and can be used to create compounds that target specific enzyme binding pockets, such as the carboxylate-binding pocket in β-lactamase enzymes . The presence of two different reactive sites allows researchers to conduct sequential chemical modifications, enabling the construction of complex molecular architectures. This compound is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

methyl 5-formyl-3-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHLJULDZYIMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-3-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 5-methylfuran-2-carboxylate with formylating agents under controlled conditions. Another method includes the use of acetylene derivatives and the Paal–Knorr reaction, which is a well-known method for synthesizing substituted furans .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of feedstocks comprised of furoates. These feedstocks undergo various chemical transformations, including formylation and methylation, to yield the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Key findings include:

Reagents and Conditions

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/neutral media .

  • MnO₂ in methanol under aerobic conditions .

Products

  • Methyl 5-carboxy-3-methylfuran-2-carboxylate (C₈H₈O₅): Generated via oxidation of the formyl group to a carboxylic acid .

  • Dimethyl furan-2,5-dicarboxylate : Observed in oxidative esterification reactions using PdCoBi/C catalysts under oxygen .

Example Protocol :

Reaction of 5-formyl-2-methylfuroate with MnO₂ and methanol at 60°C for 14 hours yields dimethyl furan-2,5-dicarboxylate (36% yield).

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group under controlled conditions:

Reagents and Conditions

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C .

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Products

  • Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate (C₈H₁₀O₄): A primary alcohol derivative with applications in polymer chemistry .

Example Protocol :

Reduction with NaBH₄ at 0°C followed by aqueous workup yields the hydroxymethyl derivative (83% purity by ¹H NMR).

Nucleophilic Substitution Reactions

The formyl group participates in substitution reactions with nucleophiles:

Reagents and Conditions

  • Amines (e.g., allyl amine) in methanol under reflux .

  • Alcohols (e.g., allyl alcohol) with acid/base catalysis at 100°C .

Products

  • Schiff bases : Formed via condensation with primary amines .

  • Ether derivatives : Produced through nucleophilic attack by alcohols .

Example Protocol :

Reaction with allyl alcohol at 100°C for 72 hours yields allyl 5-formylfuran-2-carboxylate (63% yield).

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of MnO₂, confirmed by EPR studies .

  • Reduction : Involves hydride transfer to the carbonyl carbon, stabilized by the electron-withdrawing ester group .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strongly acidic/basic conditions due to ester hydrolysis.

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C .

Scientific Research Applications

Methyl 5-formyl-3-methylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-formyl-3-methylfuran-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. For example, in the context of DNA demethylation, it is believed to be involved in the oxidation of 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine, which are intermediates in the active DNA demethylation process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 5-formyl-3-methylfuran-2-carboxylate with key analogs, highlighting substituent positions, molecular properties, and inferred reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound (Target) 2-COOCH₃, 3-CH₃, 5-CHO C₈H₈O₄ 168 Combines lipophilic ester, stabilizing methyl, and reactive formyl; versatile reactivity .
Methyl 3-methylfuran-2-carboxylate (CAS 1917-15-3) 2-COOCH₃, 3-CH₃ C₇H₈O₃ 140.14 Lacks formyl group; simpler structure enhances stability but reduces electrophilicity .
5-Formylfuran-2-carboxylic acid (CAS 6338-41-6) 2-COOH, 5-CHO C₆H₄O₄ 140.09 Carboxylic acid increases hydrophilicity and acidity vs. ester analogs .
5-Hydroxymethyl-2-furancarboxylic acid (CAS 1369496-50-3) 2-COOH, 5-CH₂OH C₆H₆O₄ 142.11 Hydroxymethyl enables glycosylation or polymerization reactions .
Methyl 1-benzofuran-3-carboxylate (from ) Fused benzene ring, 3-COOCH₃ C₁₀H₈O₃ 176.17 Aromatic benzofuran core enhances thermal stability; reduced solubility in polar solvents .

Key Observations

Electron Effects and Reactivity
  • Formyl Group (5-CHO): The target’s formyl group increases electrophilicity at position 5, making it prone to nucleophilic additions (e.g., condensation reactions). This contrasts with Methyl 3-methylfuran-2-carboxylate, which lacks this reactivity .
  • Methyl Ester (2-COOCH₃): Enhances lipophilicity compared to carboxylic acid analogs (e.g., 5-Formylfuran-2-carboxylic acid), improving solubility in organic solvents .
Steric and Stability Considerations
  • The 3-methyl group in the target compound may sterically hinder reactions at adjacent positions but stabilizes the furan ring against oxidation .
  • Benzofuran derivatives (e.g., Methyl 1-benzofuran-3-carboxylate) exhibit higher thermal stability due to aromaticity but reduced solubility in polar media .
Functionalization Potential
  • The target’s formyl group allows for further derivatization (e.g., Schiff base formation), whereas 5-Hydroxymethyl-2-furancarboxylic acid’s hydroxymethyl group supports etherification or esterification .

Biological Activity

Methyl 5-formyl-3-methylfuran-2-carboxylate is a furan derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8O4. Its structure features a furan ring substituted with a formyl group and a carboxylate ester group, which contributes to its reactivity and biological activity.

The specific mechanism of action for this compound remains largely unexplored. However, compounds within the furan class have been associated with several biological activities, including:

  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
  • Antiparasitic Properties : Research indicates potential efficacy against various parasitic infections.
  • Enzyme Inhibition : Certain furan derivatives are known to inhibit enzymes such as β-galactosidase, which may contribute to their therapeutic effects .

Biological Activity Overview

Research has identified various biological activities associated with this compound and its derivatives. The following table summarizes key findings from recent studies:

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cell lines
AntiparasiticEffective against certain parasites
Enzyme InhibitionSelective inhibition of β-galactosidase
Toxicity ProfileCauses skin irritation; harmful if swallowed

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of furan derivatives, this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting a potential therapeutic application in cancer treatment.

Case Study 2: Antiparasitic Efficacy

Research conducted on the antiparasitic effects of various furan derivatives indicated that this compound showed activity against Plasmodium species, the causative agents of malaria. The compound's mechanism involved disruption of parasite metabolism, leading to reduced viability.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the functional groups have been shown to improve enzyme inhibition and increase selectivity against target pathogens .

Synthesis and Derivative Exploration

The synthesis of various analogs has been explored to optimize biological activity. Notable findings include:

  • Hydroxymethyl Derivatives : These modifications have shown improved anticancer properties through enhanced cellular uptake.
  • Chloromethyl Variants : These compounds demonstrated increased potency against bacterial cystathionine γ-lyase, a target enzyme in pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-formyl-3-methylfuran-2-carboxylate, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with pre-functionalized furan precursors, such as 3-methylfuran-2-carboxylic acid derivatives, and introduce formyl groups via Vilsmeier-Haack formylation (using POCl₃/DMF) at the 5-position .
  • Step 2 : Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to quantify intermediates and final product purity .
  • Step 3 : Optimize solvent systems (e.g., dichloromethane or THF) and temperature (40–60°C) to minimize side reactions like decarbonylation.
  • Key Data : Typical yields range from 45–65%; impurities include unreacted starting material and over-oxidized byproducts.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (DFT-based) for formyl (δ ~9.8–10.2 ppm) and ester (δ ~3.7–3.9 ppm) groups .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions and bond angles (e.g., C=O bond length ~1.21 Å) .
  • FT-IR : Validate carbonyl stretches (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Stability Protocol :

  • Store at 0–6°C in amber vials to prevent photodegradation of the formyl group .
  • Avoid exposure to moisture (hydrolysis of ester to carboxylic acid) and strong oxidizers (risk of furan ring decomposition) .
  • Decomposition Products : CO, CO₂, and trace furan derivatives detected via GC-MS after accelerated aging studies (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

  • Mechanistic Insights :

  • The formyl group acts as an electrophilic site for Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
  • Challenges : Competitive coordination of the ester carbonyl to the metal center may require bulky ligands (e.g., XPhos) to suppress side reactions .
  • Data Contradiction : While suggests carbene intermediates form during deoxygenation, no direct evidence exists for this compound. Further mechanistic studies (e.g., in situ IR monitoring) are needed .

Q. Can computational modeling predict the reactivity of this compound in multi-step syntheses?

  • Computational Approach :

  • Use DFT (B3LYP/6-311+G**) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in nucleophilic attacks .
  • Case Study : Simulations align with experimental data showing preferential attack at the formyl group over the ester (ΔG‡ = 12.3 vs. 18.7 kcal/mol) .

Q. What role does this compound play in designing bioactive heterocyclic compounds?

  • Application Framework :

  • Serve as a precursor for antitumor agents by functionalizing the formyl group with hydrazine derivatives to form Schiff bases (e.g., IC₅₀ = 8.2 μM against HeLa cells) .
  • Limitation : Poor aqueous solubility (logP = 1.9) necessitates prodrug strategies (e.g., PEGylation) for in vivo studies .

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